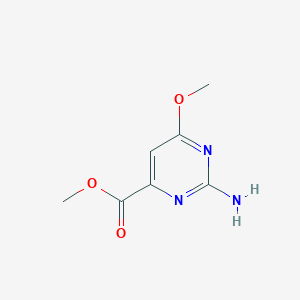![molecular formula C14H16N2 B3424779 6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine CAS No. 3685-06-1](/img/structure/B3424779.png)
6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine
概要
説明
“6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine” is a complex organic compound. It is related to the family of biphenyl compounds . Biphenyl compounds are notable as starting materials for the production of various organic compounds such as emulsifiers, optical brighteners, crop protection products, and plastics .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, two new axially chiral reagents derived from 6,6’-dimethyl-2,2’-biphenyldiamine were synthesized . The synthesis of 6,6’-dimethyl-2,2’-bipyridyl from 6-bromopicoline has also been reported .
Molecular Structure Analysis
The molecular structure of related compounds has been investigated. For example, the crystalline structure of 6,6’-dimethyl-2,2’-bipyridyl has been studied . The structure of these compounds often involves complex aromatic rings and substituents .
Chemical Reactions Analysis
The chemical reactions involving related compounds have been studied. For instance, the reaction of AlMe3 with various amounts of the proligands L1−4H2 (6,6’-[(6,6’-dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(nitrylomethilidyne)]-bis(2-R1-4-R2-phenol) resulted in the formation of corresponding mono- and dinuclear aluminum methyl complexes .
Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been reported. For instance, biphenyl is a solid at room temperature, with a melting point of 69.2 °C (156.6 °F). It is insoluble in water, but soluble in typical organic solvents .
科学的研究の応用
6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of organic compounds, such as β-lactams and carbocyclic compounds. It has also been used in the synthesis of pharmaceuticals, including antibiotics, antifungals, anti-inflammatories, and anti-cancer drugs. Additionally, this compound has been studied for its potential therapeutic effects, including its ability to inhibit the growth of certain cancer cells and its potential to reduce inflammation.
作用機序
Target of Action
It has been reported that similar compounds have been used in the synthesis and characterization of aluminum alkyl and alkoxide complexes .
Mode of Action
It has been used in the synthesis of aluminum alkyl and alkoxide complexes, which have been employed in the ring-opening polymerization (rop) of rac-lactide . This suggests that the compound may interact with its targets to facilitate chemical reactions or catalyze specific processes.
Biochemical Pathways
Its use in the ring-opening polymerization (rop) of rac-lactide suggests that it may play a role in polymer synthesis pathways .
Result of Action
Its use in the synthesis of aluminum alkyl and alkoxide complexes suggests that it may contribute to the formation of these complexes and influence their properties .
実験室実験の利点と制限
The advantages of using 6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine in lab experiments include its low cost, ease of synthesis, and high purity. Additionally, this compound is relatively stable, making it suitable for use in a variety of lab experiments. However, there are some limitations to using this compound in lab experiments. For example, this compound is not soluble in water, making it difficult to use in aqueous solutions. Additionally, this compound can be toxic if inhaled or ingested, and it can cause skin irritation if it comes into contact with skin.
将来の方向性
There are a number of potential future directions for the use of 6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine in scientific research. For example, additional research could be conducted to further understand the mechanism of action of this compound, as well as its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential therapeutic effects of this compound, such as its ability to inhibit the growth of certain cancer cells and its potential to reduce inflammation. Additionally, further research could be conducted to explore the potential applications of this compound in the synthesis of pharmaceuticals, such as antibiotics, antifungals, anti-inflammatories, and anti-cancer drugs. Finally, further research could be conducted to explore the potential of this compound to reduce the risk of cardiovascular disease.
Safety and Hazards
生化学分析
Biochemical Properties
6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The compound can act as a substrate or inhibitor, affecting the enzyme’s activity and, consequently, the metabolic pathways it regulates. Additionally, 6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine can bind to proteins, altering their conformation and function, which can impact cellular signaling and metabolic processes .
Cellular Effects
The effects of 6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine on cells are diverse and significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. By altering the activity of this pathway, 6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine can impact cell growth and survival . Furthermore, it can influence gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in metabolic processes and stress responses .
Molecular Mechanism
At the molecular level, 6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound can inhibit enzyme activity by binding to the active site, preventing substrate access. This inhibition can lead to changes in metabolic flux and the accumulation of specific metabolites . Additionally, 6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine can activate or inhibit signaling pathways by interacting with receptors or other signaling molecules, leading to changes in cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term exposure to 6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing metabolic activity or protecting against oxidative stress. At high doses, it can exhibit toxic or adverse effects, including cellular damage, disruption of metabolic pathways, and induction of apoptosis . Threshold effects have been observed, where specific dosages lead to significant changes in cellular responses, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect the activity of enzymes such as cytochrome P450, influencing the metabolism of other substances and altering metabolic flux . Additionally, it can impact the levels of specific metabolites, leading to changes in cellular energy balance and redox status .
Transport and Distribution
Within cells and tissues, 6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its biological activity . For example, binding to specific transporters can facilitate the compound’s entry into cells, while interactions with binding proteins can sequester it in specific cellular compartments .
Subcellular Localization
The subcellular localization of 6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be found in the nucleus, where it can interact with transcription factors and affect gene expression .
特性
IUPAC Name |
2-(2-amino-6-methylphenyl)-3-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-9-5-3-7-11(15)13(9)14-10(2)6-4-8-12(14)16/h3-8H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUUKQCKNKUMBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)C2=C(C=CC=C2N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90903238 | |
| Record name | NoName_3867 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90903238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24788459 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
3685-05-0, 3685-06-1 | |
| Record name | (S-(-)6,6'-Dimethyl-2,2'-biphenyldiamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (R)-6,6'-Dimethyl-1,1'-biphenyl-2,2'-diyldiamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dichloro[(R)-(-)-4,12-bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II)](/img/structure/B3424696.png)




![N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxide](/img/structure/B3424748.png)



![6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B3424771.png)



![2-Amino-4,5-dihydro-7H-thieno[2,3-c]thiopyran-3-carbonitrile](/img/structure/B3424821.png)